molecular formula C16H14O2 B14302183 Naphthalen-2-YL hexa-2,4-dienoate CAS No. 111897-94-0

Naphthalen-2-YL hexa-2,4-dienoate

Cat. No.: B14302183
CAS No.: 111897-94-0
M. Wt: 238.28 g/mol
InChI Key: UVMAASQUSHFYSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalen-2-YL hexa-2,4-dienoate is an organic compound characterized by the presence of a naphthalene ring and a hexa-2,4-dienoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalen-2-YL hexa-2,4-dienoate can be synthesized through esterification reactions involving naphthalen-2-ol and hexa-2,4-dienoic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of homogeneous catalysts, such as ruthenium complexes, can enhance the selectivity and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-YL hexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalen-2-YL hexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalen-2-YL hexa-2,4-dienoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-YL acetate
  • Naphthalen-2-YL propanoate
  • Naphthalen-2-YL benzoate

Uniqueness

Naphthalen-2-YL hexa-2,4-dienoate is unique due to its conjugated diene system, which imparts distinct chemical reactivity and potential for various applications. Compared to similar compounds, it offers enhanced properties for use in materials science and organic synthesis .

Properties

CAS No.

111897-94-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

naphthalen-2-yl hexa-2,4-dienoate

InChI

InChI=1S/C16H14O2/c1-2-3-4-9-16(17)18-15-11-10-13-7-5-6-8-14(13)12-15/h2-12H,1H3

InChI Key

UVMAASQUSHFYSR-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.